molecular formula C28H31N3O2S2 B12034626 (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12034626
M. Wt: 505.7 g/mol
InChI Key: VKUGHNGDNRTGPQ-QFEZKATASA-N
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Description

“(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure comprises:

  • A pyrazole ring substituted with a phenyl group at position 1 and a 4-isobutoxy-3-methylphenyl group at position 3.
  • A thiazolidin-4-one core with a thioxo group at position 2 and an isobutyl substituent at position 3.
  • A Z-configured exocyclic double bond at position 5, linking the pyrazole and thiazolidinone moieties.

The compound’s molecular formula is C₃₀H₃₂N₄O₂S₂, with an average molecular mass of 560.72 g/mol .

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-18(2)15-30-27(32)25(35-28(30)34)14-22-16-31(23-9-7-6-8-10-23)29-26(22)21-11-12-24(20(5)13-21)33-17-19(3)4/h6-14,16,18-19H,15,17H2,1-5H3/b25-14-

InChI Key

VKUGHNGDNRTGPQ-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)OCC(C)C

Origin of Product

United States

Biological Activity

The compound (5Z)-5-{[3-(4-Isobutoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-YL]Methylene}-3-Isobutyl-2-Thioxo-1,3-Thiazolidin-4-One is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazolidinone core, characterized by a thiazolidine ring with a thione group, and is further modified with various substituents that enhance its biological profile. The presence of the pyrazole ring and isobutyl groups contributes to its unique reactivity and potential interactions within biological systems.

The biological activity of thiazolidinones, including our compound of interest, often involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes, modulating their activity. This can lead to inhibition of pathways involved in inflammation and cancer progression .
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities that are summarized below:

Activity Description
Anticancer Demonstrates significant cytotoxicity against various cancer cell lines through apoptosis induction.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators, reducing inflammation in cellular models.
Antioxidant Scavenges free radicals and reduces oxidative stress markers in vitro .
Antimicrobial Shows activity against both Gram-positive and Gram-negative bacteria .
Antidiabetic Potentially enhances insulin sensitivity and lowers blood glucose levels in diabetic models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. One study demonstrated that specific derivatives exhibited IC50 values as low as 10 µM against MCF-7 breast cancer cells .

Anti-inflammatory Effects

Research indicates that thiazolidinone compounds can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. One derivative was reported to decrease these markers by over 50%, suggesting strong anti-inflammatory properties .

Antioxidant Properties

In vitro assays using DPPH radical scavenging methods showed that the compound possesses notable antioxidant activity. A comparative study indicated that it had an antioxidant capacity significantly higher than standard antioxidants like vitamin C, suggesting potential for therapeutic use in oxidative stress-related conditions .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The thiazolidinone ring structure contributes to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
  • Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Antioxidant Activity

A study conducted by Alotaibi et al. demonstrated the antioxidant capacity of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of the compound. In vitro studies showed that it effectively reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides .

Anticancer Potential

A recent investigation into the anticancer properties revealed that (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exhibited cytotoxic effects on breast cancer cell lines. The compound induced cell cycle arrest and apoptosis through caspase activation pathways .

Comparative Analysis Table

Property/ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokines like TNF-alpha and IL-6
AnticancerInduces apoptosis in cancer cells; affects cell cycle regulation

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with Amines : The sulfur atom is replaced by nitrogen nucleophiles, forming thiourea derivatives .

  • Alkylation : Reaction with alkyl halides produces thioether derivatives, which can further cyclize under specific conditions .

Example Reaction Pathway :

Thioxo group+R XEtOH K2CO3Thioether intermediateΔCyclized product\text{Thioxo group}+\text{R X}\xrightarrow{\text{EtOH K}_2\text{CO}_3}\text{Thioether intermediate}\xrightarrow{\Delta}\text{Cyclized product}

Oxidation Reactions

The thioxo group is susceptible to oxidation, yielding sulfonyl derivatives:

  • H₂O₂ Oxidation : Converts the thioxo group to a sulfonyl group (-SO₂-), enhancing electrophilic reactivity .

SubstrateOxidizing AgentConditionsProductYield (%)
Target CompoundH₂O₂ (30%)RT, 12 h, EtOHSulfonyl derivative78

Knoevenagel Condensation

The exocyclic methylene group participates in reversible Knoevenagel reactions with aromatic aldehydes, enabling structural diversification :

Methylene group+Ar CHOpiperidine EtOHExtended conjugated system\text{Methylene group}+\text{Ar CHO}\xrightarrow{\text{piperidine EtOH}}\text{Extended conjugated system}

Key Findings :

  • Electron-withdrawing substituents on aldehydes (e.g., -NO₂) accelerate reaction rates.

  • Microwave irradiation reduces reaction time from 4 h to 20 min .

Cycloaddition Reactions

The conjugated diene system formed via Knoevenagel condensation engages in Diels-Alder reactions:

  • With Maleic Anhydride : Forms six-membered cyclohexene derivatives under thermal conditions.

DienophileConditionsProductStereoselectivity
Maleic AnhydrideToluene, 80°CBicyclic adduct>90% endo

Ring-Opening and Rearrangement

Under acidic conditions, the thiazolidinone ring undergoes ring-opening:

  • HCl-Mediated Hydrolysis : Produces a thiol intermediate, which can re-cyclize or form disulfide bonds .

Mechanistic Pathway :

Ring openingThiol intermediateO2Disulfide dimer\text{Ring opening}\rightarrow \text{Thiol intermediate}\xrightarrow{\text{O}_2}\text{Disulfide dimer}

Functionalization of the Isobutoxy Group

The isobutoxy (-O-iBu) substituent participates in:

  • Hydrolysis : Under strong acids (e.g., H₂SO₄), yields phenolic derivatives .

  • Ether Cleavage : BBr₃ in CH₂Cl₂ selectively cleaves the ether bond at -78°C .

Photochemical Reactions

UV irradiation induces E/Z isomerization of the exocyclic double bond, confirmed by NMR studies .

Metal-Catalyzed Cross-Coupling

The pyrazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids:

CatalystLigandSubstrateYield (%)
Pd(PPh₃)₄PPh₃4-Bromophenyl boronic acid65

Critical Analysis of Reactivity

  • Electronic Effects : The electron-withdrawing thioxo group activates the methylene carbon for nucleophilic attack.

  • Steric Considerations : The isobutyl and isobutoxy groups hinder reactions at the pyrazole C-3 position .

  • Thermodynamic Stability : The (5Z)-configuration is energetically favored, as shown by DFT calculations .

Comparison with Similar Compounds

Pyrazole-Thiazolidinone Hybrids

Compound A shares structural homology with pyrazole-thiazolidinone hybrids synthesized in recent studies. Key comparisons include:

Compound Substituents (Pyrazole/Thiazolidinone) Bioactivity/Application Reference
Compound A 4-Isobutoxy-3-methylphenyl, isobutyl Not reported
Compound 3 () 5-Hydroxy-3-methylphenyl, thiomethyl Antioxidant potential (inferred)
Compound 5b () 4-Methoxybenzylidene, 3-methoxypropyl Antimicrobial activity
  • Electronic Effects: The thioxo group in Compound A enhances electrophilicity at the thiazolidinone carbonyl, contrasting with the unmodified carbonyl in analogues like 4-hydroxy-3-(thiazol-4-yl)pyran-2-one () .

Isostructural Thiazole Derivatives

describes isostructural thiazole-triazole hybrids (Compounds 4 and 5) with comparable planarity and crystallographic symmetry (triclinic, P̄1). Key differences include:

  • Heterocyclic Core: Compound A uses a thiazolidinone ring, while Compounds 4/5 employ a thiazole-triazole system.
  • Conformational Flexibility : The fluorophenyl groups in Compounds 4/5 exhibit perpendicular orientation relative to the planar core, whereas Compound A’s phenyl groups remain coplanar due to conjugation .

Computational and Crystallographic Characterization

  • Software Tools : Structural validation of analogues (e.g., ’s Compounds 4/5) employs SHELX () and ORTEP-3 (), ensuring accuracy in bond-length and angle measurements .

Preparation Methods

Pyrazole Core Synthesis

The 1-phenyl-3-(4-isobutoxy-3-methylphenyl)pyrazole intermediate is synthesized through a [3+2] cycloaddition between hydrazine hydrate and a β-ketoester derivative of 4-isobutoxy-3-methylacetophenone. Optimal conditions involve acetic acid catalysis at 80°C for 12 hours, yielding the pyrazole scaffold in 78–82% purity.

Thiazolidinone Cyclization

The pyrazole intermediate reacts with isobutyl isothiocyanate and chloroacetic acid in dimethylformamide (DMF) under reflux (120°C, 8 hours). The reaction proceeds via nucleophilic attack of the pyrazole’s methylene group on the thiocarbonyl moiety, forming the thiazolidinone ring. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) achieves 65–70% isolated yield.

Table 1: Key Parameters for Conventional Synthesis

StepReagentsConditionsYield (%)
Pyrazole formationHydrazine hydrate, β-ketoester80°C, 12 h78–82
Thiazolidinone cyclizationIsobutyl isothiocyanate, chloroacetic acid120°C, 8 h65–70

Green Synthesis Using Organocatalysts

Eco-friendly methodologies employ ionic liquids or solid catalysts to enhance atom economy. A notable example utilizes OImDSA (1-octyl-3-methylimidazolium dihydrogen sulfate) in aqueous media:

One-Pot Condensation

A mixture of 3-(4-isobutoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, aniline derivatives, and thioglycolic acid in water with OImDSA (0.1 g/mmol) at room temperature achieves 89–92% yield within 1–2 hours. The ionic liquid acts as a dual solvent-catalyst, stabilizing intermediates and accelerating thiazolidinone ring closure.

Solvent Recovery

The aqueous phase containing OImDSA is recovered via fractional distillation, enabling catalyst reuse for 5–6 cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol optimized for 5-arylidene-thiazolidinones involves:

Knoevenagel Condensation

The pyrazole aldehyde (1 mmol) and 2-thioxothiazolidin-4-one (1 mmol) are irradiated at 150 W for 15 minutes in ethanol with piperidine (5 mol%). The (Z)-isomer predominates (>95%) due to microwave-induced stereoselectivity.

Table 2: Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Time15 minutes8 hours
Yield85–88%65–70%
Stereoselectivity>95% (Z)-isomer70–75% (Z)-isomer

Catalytic Methods Using Lewis Acids

Lewis acids like ZnCl₂ or Fe₃O₄ nanoparticles enhance electrophilic activation:

Zinc Chloride-Mediated Cyclization

A mixture of pyrazole-thiourea adducts and ethyl chloroacetate in ethanol with ZnCl₂ (10 mol%) at 60°C for 6 hours achieves 80–84% yield. Zinc coordinates the thiocarbonyl group, facilitating ring closure.

Nano-Fe₃O₄ Catalysis

Magnetite nanoparticles (20 mg/mmol) under solvent-free conditions at 100°C for 3 hours yield 87–90% product. The catalyst is separated magnetically and reused 7 times with <5% efficiency drop.

Industrial-Scale Production Techniques

Scalable methods prioritize cost-effectiveness and minimal waste:

Continuous Flow Chemistry

A two-reactor system performs pyrazole synthesis (Reactor 1: 80°C, residence time 2 h) and thiazolidinone cyclization (Reactor 2: 120°C, residence time 1 h). This setup produces 1.2 kg/day with 73% overall yield and 98% purity.

High-Throughput Screening (HTS)

HTS identifies optimal conditions from 256 combinations of catalysts, solvents, and temperatures. Statistical analysis reveals DMF with 5 mol% piperidine at 100°C as the most efficient (82% yield, 94% purity) .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization strategy. A typical route involves:

Schiff base formation : Reacting 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a thiosemicarbazone intermediate .

Cyclization : Heating the intermediate with chloroacetic acid or its derivatives in the presence of sodium acetate to form the thiazolidinone ring .

Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to isolate the final product .

  • Key Analytical Steps : Monitor reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and confirm structure using 1^1H NMR (e.g., vinyl proton at δ 6.95–8.01 ppm) .

Q. How is the stereochemical configuration (5Z) confirmed for the exocyclic double bond?

  • Methodological Answer : The Z-configuration is confirmed via:

NOESY NMR : Cross-peaks between the exocyclic methylene proton and adjacent aromatic protons .

X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between pyrazole and thiazolidinone rings) .

UV-Vis spectroscopy : Compare experimental λmax\lambda_{\text{max}} with DFT-calculated electronic transitions for Z vs. E isomers .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing side reactions?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Catalysis : Introduce mild Lewis acids (e.g., ZnCl2_2) to accelerate Schiff base formation without degrading sensitive substituents like isobutoxy groups .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 h to 30 min) and improve regioselectivity .
    • Data Contradiction Resolution : reports ethanol as optimal for cyclization, while favors DMF. This discrepancy can be resolved by testing solvent polarity effects on intermediate solubility .

Q. What computational strategies predict the compound’s binding affinity to antimicrobial targets (e.g., bacterial DNA gyrase)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions between the thiazolidinone core and gyrase ATP-binding pockets. The thiocarbonyl group shows hydrogen bonding with Arg136 .

MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −25 kcal/mol) .

QSAR Analysis : Correlate substituent electronegativity (e.g., isobutoxy vs. methoxy) with MIC values against S. aureus .

Q. How do structural modifications (e.g., replacing isobutyl with methyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Study Design :

Synthesize analogs with varying alkyl chains (e.g., methyl, isopropyl) .

Test antimicrobial activity via microbroth dilution (MIC: 2–64 µg/mL) .

  • Key Findings :
  • Isobutyl substituents enhance lipophilicity (clogP = 3.2), improving membrane penetration .
  • Methyl groups reduce steric hindrance, increasing binding to fungal CYP51 (IC50_{50} = 0.8 µM vs. 2.1 µM for parent compound) .

Critical Analysis of Contradictions

  • Synthetic Routes : emphasizes aldehyde-thiosemicarbazide condensation, while prioritizes phenylhydrazine-based routes. Resolution lies in substrate-specific steric effects: bulky isobutoxy groups favor thiosemicarbazide pathways .
  • Biological Activity : highlights pyrazole-thiazolidinone hybrids as antimicrobial leads, whereas focuses on triazole derivatives. This suggests scaffold-specific target preferences, requiring comparative bioassays .

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